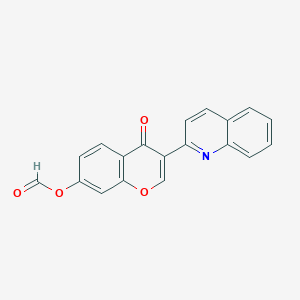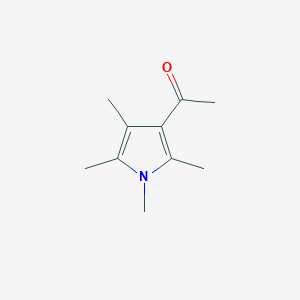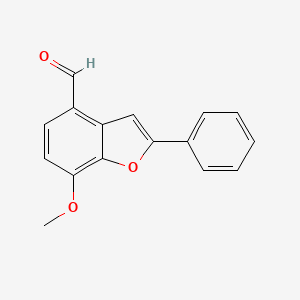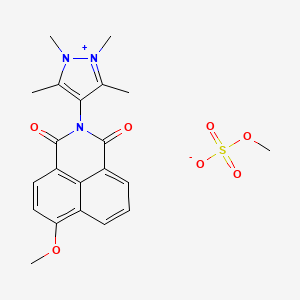![molecular formula C40H61OP B12886188 Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in cross-coupling reactions. This compound is part of a broader class of biaryl phosphine ligands that have been extensively studied for their applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphine Group: The phosphine group is introduced via a lithiation reaction followed by the addition of chlorophosphine.
Substitution with Cyclohexyl Groups: The cyclohexyl groups are introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes several types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with various metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are commonly used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently involved.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-ligand complexes.
科学研究应用
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials.
作用机制
The mechanism of action of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity in catalytic cycles. The steric bulk of the compound prevents unwanted side reactions, while its electron-donating properties increase the electron density on the metal center, facilitating various catalytic processes.
相似化合物的比较
Similar Compounds
Tetramethyl di-tert-butylphosphine: Similar in structure but with different substituents, leading to variations in steric and electronic properties.
JohnPhos: Another biaryl phosphine ligand with different substituents, used in similar catalytic applications.
®-2,2′-Bis[bis(3,5-di-tert-butyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl: A chiral ligand used in asymmetric synthesis.
Uniqueness
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties. This makes it particularly effective in stabilizing metal centers and enhancing their reactivity, which is crucial for efficient catalytic processes.
属性
分子式 |
C40H61OP |
|---|---|
分子量 |
588.9 g/mol |
IUPAC 名称 |
ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C40H61OP/c1-28-24-25-35(41-8)38(42(39(2,3)4)40(5,6)7)36(28)37-33(30-20-14-10-15-21-30)26-32(29-18-12-9-13-19-29)27-34(37)31-22-16-11-17-23-31/h24-27,29-31H,9-23H2,1-8H3 |
InChI 键 |
YJLZLGRSPUXGIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)



![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)

